LogP-Based Differentiation from Unsubstituted 3-Nitrobenzenesulfonamide
The target compound exhibits a calculated LogP of 3.39, as determined by reverse-phase HPLC analysis [1]. This value is substantially higher than the parent scaffold 3-nitrobenzenesulfonamide, for which the predicted LogP is approximately 0.80 (ACD/Labs estimate, publicly available via PubChem) [2]. The introduction of two 4-hydroxyphenyl groups increases lipophilicity by approximately 2.6 log units, which is expected to enhance passive membrane permeability while retaining hydrogen-bonding capacity via the hydroxyl and sulfonamide groups.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.39 (experimental, RP-HPLC) |
| Comparator Or Baseline | 3-Nitrobenzenesulfonamide (CAS 121-52-8): predicted LogP ≈ 0.80 (ACD/Labs) |
| Quantified Difference | ΔLogP ≈ +2.59 (target more lipophilic) |
| Conditions | RP-HPLC method with acetonitrile/water/phosphoric acid mobile phase; comparator value from computational prediction |
Why This Matters
Procurement decisions for permeability-sensitive assays (e.g., cell-based screens, Caco-2 permeability models) may favor the target compound over less lipophilic 3-nitrobenzenesulfonamide derivatives when moderate membrane penetration is required.
- [1] SIELC Technologies. Separation of N-(4-Hydroxyphenyl)-4-((4-hydroxyphenyl)amino)-3-nitrobenzenesulphonamide on Newcrom R1 HPLC column. Published May 16, 2018. View Source
- [2] PubChem. 3-Nitrobenzenesulfonamide (CAS 121-52-8). Computed Properties: LogP. View Source
